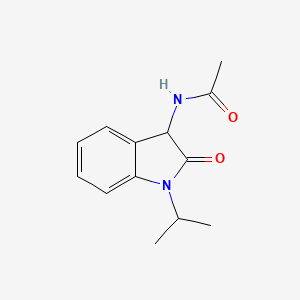![molecular formula C19H19N3O5 B4131016 N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4131016.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide
描述
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide works by binding to specific enzymes and receptors, inhibiting their activity and leading to various physiological effects. Its exact mechanism of action is still being studied, but it has been found to have a high affinity for certain targets such as the dopamine transporter and histone deacetylases.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide has been found to have various biochemical and physiological effects such as reducing dopamine uptake, inducing apoptosis in cancer cells, and modulating gene expression. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide is its high potency and selectivity for certain targets, making it a valuable tool for studying specific biological processes. However, its potential toxicity and limited solubility can also pose challenges for its use in lab experiments.
未来方向
There are several potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide, including its use in drug development for various diseases such as Parkinson's and cancer. Further studies on its mechanism of action and potential side effects are also needed to fully understand its potential applications. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide could be used as a tool for studying the role of specific enzymes and receptors in various biological processes.
科学研究应用
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. It has been found to have potent inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development.
属性
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c23-18(13-14-5-1-4-8-17(14)22(25)26)20-16-7-3-2-6-15(16)19(24)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLKJFWMALTPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4130935.png)
![methyl 4-[({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B4130941.png)

![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-propylbenzamide](/img/structure/B4130958.png)
![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)
![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4130967.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4130972.png)

![8-oxo-7-[(phenylacetyl)amino]-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4130994.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4131000.png)
![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B4131001.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4131017.png)